molecular formula C6H13NO B13552515 1-Amino-2,3-dimethyl-3-buten-2-ol

1-Amino-2,3-dimethyl-3-buten-2-ol

Cat. No.: B13552515
M. Wt: 115.17 g/mol
InChI Key: KWUHSNCZJAQEJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Amino-2,3-dimethyl-3-buten-2-ol is an organic compound with the molecular formula C6H13NO It is a derivative of butenol, characterized by the presence of an amino group and two methyl groups attached to the butenol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Amino-2,3-dimethyl-3-buten-2-ol can be synthesized through several methods. One common approach involves the reaction of 2,3-dimethyl-3-buten-2-ol with an amine source under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and precise control of reaction parameters is crucial to achieve consistent quality and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

1-Amino-2,3-dimethyl-3-buten-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different alcohols or amines.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols or amines.

Scientific Research Applications

1-Amino-2,3-dimethyl-3-buten-2-ol has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1-amino-2,3-dimethyl-3-buten-2-ol exerts its effects involves interactions with molecular targets and pathways. The amino group can form hydrogen bonds and participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The specific pathways and targets depend on the context of its use and the nature of the reactions it undergoes.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dimethyl-3-buten-2-ol: A closely related compound with similar structural features but lacking the amino group.

    1-Amino-3,3-dimethylbutan-2-one: Another related compound with a ketone group instead of the hydroxyl group.

Uniqueness

1-Amino-2,3-dimethyl-3-buten-2-ol is unique due to the presence of both an amino group and a hydroxyl group on the butenol backbone. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C6H13NO

Molecular Weight

115.17 g/mol

IUPAC Name

1-amino-2,3-dimethylbut-3-en-2-ol

InChI

InChI=1S/C6H13NO/c1-5(2)6(3,8)4-7/h8H,1,4,7H2,2-3H3

InChI Key

KWUHSNCZJAQEJT-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(C)(CN)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.